4-(Cyclopropylsulfonyl)-2-fluoroaniline
Description
4-(Cyclopropylsulfonyl)-2-fluoroaniline is a fluorinated aniline derivative featuring a cyclopropylsulfonyl group (-SO₂-C₃H₅) at the para position (C4) and a fluorine atom at the ortho position (C2) of the aromatic ring. Its molecular formula is C₉H₁₀FNO₂S, with a molecular weight of 215.25 g/mol. The sulfonyl group imparts strong electron-withdrawing effects, influencing reactivity and physicochemical properties such as solubility and acidity.
Properties
IUPAC Name |
4-cyclopropylsulfonyl-2-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-8-5-7(3-4-9(8)11)14(12,13)6-1-2-6/h3-6H,1-2,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTPVTWZOVUFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC(=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147558-09-5 | |
| Record name | 4-(cyclopropanesulfonyl)-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylsulfonyl)-2-fluoroaniline typically involves the following steps:
Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-fluoronitrobenzene.
Reduction of Nitro Group: The nitro group in 2-fluoronitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-fluoroaniline.
Sulfonylation: 2-fluoroaniline is then reacted with cyclopropylsulfonyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinonoid structures.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Cyclopropylsulfide derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopropylsulfonyl)-2-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylsulfonyl)-2-fluoroaniline involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylsulfonyl group can form covalent bonds with active site residues, while the fluorine atom can participate in hydrogen bonding or electrostatic interactions, stabilizing the compound within the binding site.
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Steric Effects : The cyclopropyl group introduces moderate steric bulk, less than the heptafluoroisopropyl group in 2-methyl-4-heptafluoroisopropylaniline but more than halogens .
Physicochemical Properties
- Boiling Point/Solubility : While 2-fluoroaniline has a boiling point of 174–176°C , the addition of the sulfonyl group in this compound likely increases its boiling point and water solubility due to enhanced polarity.
- Acidity : The sulfonyl group may lower the pKa of the aniline NH₂ group compared to 2-fluoroaniline, favoring deprotonation under milder conditions.
Biological Activity
4-(Cyclopropylsulfonyl)-2-fluoroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
This compound can be represented by the following chemical structure:
- Chemical Formula : CHFNOS
- Molecular Weight : 233.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors involved in cellular signaling pathways. The fluorine atom and cyclopropylsulfonyl group enhance its reactivity and selectivity towards these targets.
Biological Activities
Research has indicated several notable biological activities associated with this compound:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against human tumor cell lines, demonstrating significant inhibition of cell proliferation.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity, showing effectiveness against certain bacterial strains.
- Inhibition of Kinase Activity : As part of ongoing research, this compound has been investigated for its potential as a kinase inhibitor, which is crucial in the treatment of various diseases, including cancer.
Case Studies
- Cytotoxicity Assays : In a study evaluating the cytotoxic effects on human cancer cell lines, this compound was found to reduce cell viability significantly at concentrations ranging from 1 µM to 10 µM. The IC50 values varied across different cell lines, indicating selective toxicity.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
- Kinase Inhibition Studies : Preliminary data suggest that this compound inhibits specific kinases involved in tumor growth signaling pathways. Further studies are required to elucidate the exact mechanisms and pathways affected.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Cytotoxicity (IC50) | Antimicrobial Activity (MIC) | Kinase Inhibition |
|---|---|---|---|
| This compound | 5 µM (varied by cell line) | 32 µg/mL (S. aureus) | Yes |
| 4-Chloro-2-fluoroaniline | 10 µM | 64 µg/mL (E. coli) | No |
| 4-Bromo-2-fluoroaniline | 8 µM | Not tested | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
